molecular formula C23H16N4O4 B11535569 2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile

2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile

Cat. No.: B11535569
M. Wt: 412.4 g/mol
InChI Key: HTDQNAWXGHZHOG-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form the intermediate 4-(4-nitrophenyl)-3-buten-2-one. This intermediate then undergoes cyclization with 2-amino-5-hydroxybenzaldehyde under acidic conditions to yield the chromene core. The final step involves the reaction of the chromene with aniline to form the imine linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of 2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carboxaldehyde.

    Reduction: Formation of 2-amino-5-hydroxy-4-(4-aminophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

Medically, this compound is investigated for its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound can be used in the development of new dyes and pigments due to its chromene core, which imparts color properties. Additionally, its derivatives are explored for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it targets specific signaling pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-nitrophenyl)-5-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-5-hydroxy-4-(4-methoxyphenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile
  • 2-amino-5-hydroxy-4-(4-chlorophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile is unique due to the presence of both nitro and imine functional groups. This combination enhances its reactivity and potential for diverse chemical modifications. Additionally, the nitro group contributes to its biological activity, making it a more potent candidate for medicinal applications.

Properties

Molecular Formula

C23H16N4O4

Molecular Weight

412.4 g/mol

IUPAC Name

2-amino-5-hydroxy-4-(4-nitrophenyl)-8-(phenyliminomethyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H16N4O4/c24-12-18-20(14-6-9-17(10-7-14)27(29)30)21-19(28)11-8-15(22(21)31-23(18)25)13-26-16-4-2-1-3-5-16/h1-11,13,20,28H,25H2

InChI Key

HTDQNAWXGHZHOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C3C(=C(C=C2)O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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